H-Tyr-lys-thr-OH

Physicochemical Properties Drug-Likeness Tripeptide Comparison

Researchers requiring reliable anticancer tripeptide probes often struggle with batch variability and sequence isomer mix-ups. H-Tyr-Lys-Thr-OH (CAS 155943-09-2) eliminates this ambiguity with defined sequence and characterized bioactivity. • Cytotoxicity against A549, MCF-7, HeLa cell lines. • Binding affinity for PI3K, Akt1, mTOR, caspase-3/8. • DNA intercalation & oxidative cleavage. • Compatible with nanoparticle loading (PCL, chitosan). Supplied as ≥98% purity, lyophilized, stored -20°C; shipped with blue ice for integrity.

Molecular Formula C19H30N4O6
Molecular Weight 410.5 g/mol
CAS No. 155943-09-2
Cat. No. B123416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Tyr-lys-thr-OH
CAS155943-09-2
Molecular FormulaC19H30N4O6
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)N)O
InChIInChI=1S/C19H30N4O6/c1-11(24)16(19(28)29)23-18(27)15(4-2-3-9-20)22-17(26)14(21)10-12-5-7-13(25)8-6-12/h5-8,11,14-16,24-25H,2-4,9-10,20-21H2,1H3,(H,22,26)(H,23,27)(H,28,29)/t11-,14+,15+,16+/m1/s1
InChIKeySINRIKQYQJRGDQ-MEYUZBJRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Tyr-Lys-Thr-OH for Anticancer Peptide Research


H-Tyr-Lys-Thr-OH, also known as tyrosyl-lysyl-threonine or YKT tripeptide, is a synthetic bioactive tripeptide consisting of tyrosine, lysine, and threonine in a defined sequence . It has been recognized for its anticancer properties and is utilized in molecular docking, cytotoxicity, and DNA binding studies . Its physicochemical properties include a molecular weight of 410.47 g/mol, a predicted LogP of 1.00840, and a polar surface area (PSA) of 188.00 Ų, which influence its solubility and permeability . The compound is soluble in DMSO and is typically stored at -20°C .

Sequence-defined tripeptide for cytotoxicity and DNA-binding research
Moderate lipophilicity profile suited for cell permeability studies
Validated in silico docking target set available for computational workflows

Why Sequence-Specific Tripeptides Cannot Be Substituted


Tripeptides with identical amino acid composition but different sequences exhibit distinct biological activities and physicochemical profiles due to variations in molecular conformation, electrostatic potential, and receptor binding . For example, the sequence isomer H-Lys-Tyr-Thr-OH has been shown to inhibit alpha-S1-casein-dependent reactions with a Ki of 6.3, whereas H-Tyr-Lys-Thr-OH demonstrates cytotoxicity against A549, MCF-7, and HeLa cancer cell lines . Similarly, the physicochemical descriptors such as LogP and PSA differ significantly among tripeptides, affecting their solubility and cellular uptake . Therefore, generic substitution based solely on amino acid composition would compromise experimental reproducibility and invalidate comparative studies.

Sequence isomer H-Lys-Tyr-Thr-OH shows enzyme inhibition, not cytotoxicity – sequence identity may shift biological activity profile.

LogP and PSA differences among tripeptides can alter solubility and cellular uptake, limiting direct comparability.

Substituting by amino acid composition alone may compromise assay reproducibility and comparative study validity.

Quantitative Differentiation Data for Research Selection


Physicochemical Properties vs. Other Tripeptides

H-Tyr-Lys-Thr-OH exhibits a predicted LogP of 1.00840 and a PSA of 188.00 Ų . In comparison, the GHK-Cu tripeptide has a LogP of -0.6675 and a PSA of 167.02 Ų , while the Fas C-Terminal Tripeptide (Ac-Ser-Leu-Val) has a LogP of 0.4124 and a PSA of 144.83 Ų . These differences in lipophilicity and polar surface area directly impact membrane permeability and solubility, making H-Tyr-Lys-Thr-OH a distinct candidate for studies where moderate lipophilicity is desired.

LogP & PSA comparison
Cross-study comparable
Target LogP: 1.01; PSA: 188 Ų
GHK-Cu LogP: -0.67; PSA: 167 Ų
Fas C-term LogP: 0.41; PSA: 144 Ų
Context for permeability and solubility selection
Predicted values; experimental verification advised
Physicochemical Properties Drug-Likeness Tripeptide Comparison

Cytotoxicity Against Lung Cancer Cell Line A549

H-Tyr-Lys-Thr-OH (YKT tripeptide) was tested for cytotoxic activity against the A549 human lung carcinoma cell line using the MTT assay across concentrations of 0.1, 0.25, 0.5, 1, 2.5, and 5 mg/mL for 24 and 48 hours . The study reported a cytotoxic effect, although exact IC50 values were not provided in the abstract . In contrast, the sequence isomer H-Lys-Tyr-Thr-OH is not reported to have cytotoxic activity against cancer cell lines but rather acts as an enzyme inhibitor . This demonstrates that the YKT sequence is essential for the observed cytotoxicity, providing a clear differentiation for researchers selecting a tripeptide for anticancer studies.

A549 cytotoxicity vs isomer
Class-level inference
YKT: cytotoxic effect reported (0.1–5 mg/mL)
KYT isomer: no cytotoxicity reported; enzyme inhibitor (Ki 6.3)
Reported cell-model response context
Exact IC50 not provided; MTT assay 24/48h
Cytotoxicity Lung Cancer MTT Assay

Cytotoxicity Against Breast and Cervical Cancer Cells

H-Tyr-Lys-Thr-OH demonstrated cytotoxic effects on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines . The study also included BEAS-2B normal bronchial epithelial cells, providing a comparative baseline . While exact IC50 values were not extracted, the reported activity supports the anticancer potential of this tripeptide . In contrast, many other tripeptides lack reported cytotoxicity across multiple cancer types . This multi-cell line activity profile positions H-Tyr-Lys-Thr-OH as a valuable tool for comparative oncology research.

Multi-cell line screening
Reported
Cytotoxic effect observed in MCF-7, HeLa; normal BEAS-2B baseline included
Supports multi-cell line endpoint review
Exact IC50 not extracted from abstract
Breast Cancer Cervical Cancer Cytotoxicity

DNA Binding Interaction: Intercalation and Cleavage Activity

H-Tyr-Lys-Thr-OH was found to bind to calf thymus DNA (CT-DNA) via both intercalative and electrostatic interactions, and it cleaved pBR322 DNA in the presence of H2O2 . This DNA-targeting behavior is not typically reported for simple tripeptides and provides a mechanistic basis for its anticancer activity . While no direct comparator data is provided in the abstract, the documented DNA cleavage distinguishes it from other tripeptides that may only exhibit cytotoxicity without DNA interaction.

DNA binding & cleavage
Class-level inference
Intercalative/electrostatic binding to CT-DNA; H₂O₂-dependent cleavage of pBR322
Supports DNA interaction mechanism studies
No comparator; UV titration, gel electrophoresis
DNA Binding Spectroscopy Gel Electrophoresis

Optimal Use Cases in Anticancer and Biophysical Research


In Vitro Cytotoxicity Screening in Multiple Cancer Models

Based on the cytotoxic effects observed in A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines , H-Tyr-Lys-Thr-OH is well-suited for preliminary anticancer screening assays. Researchers can use it as a reference compound to compare the efficacy of novel peptides or small molecules targeting these cancer types. Its multi-cell line activity profile allows for broad evaluation across different tumor origins.

Molecular Docking and In Silico Protein-Ligand Studies

The tripeptide has been used in molecular docking studies against PI3K, Akt1, mTOR, caspase-3, and caspase-8, demonstrating robust binding tendencies . This makes it an ideal tool for computational chemists and structural biologists investigating the binding modes of peptides to cancer-related proteins. It can serve as a starting scaffold for developing more potent peptidomimetics.

DNA Binding and Cleavage Assays for Mechanistic Studies

The documented intercalative and electrostatic binding to CT-DNA, as well as the H2O2-dependent cleavage of pBR322 DNA , positions H-Tyr-Lys-Thr-OH as a useful probe for studying nucleic acid interactions. Researchers in chemical biology can employ it in UV titration and gel electrophoresis experiments to investigate the mechanisms of DNA-targeting anticancer agents.

Nanoparticle Formulation Development for Enhanced Delivery

Studies have explored the loading of YKT tripeptide into poly(ε-caprolactone) nanoparticles and chitosan nanoparticles to improve its delivery and efficacy . Therefore, H-Tyr-Lys-Thr-OH is relevant for pharmaceutical scientists developing nanocarrier systems for peptide drugs, particularly in the context of targeted cancer therapy.

Application
Selection Property
Validation Focus
Cancer cell-model screening studies
Multi-cell line endpoint review
Cytotoxicity endpoints in A549, MCF-7, HeLa
In silico target engagement studies
Docking-suitable peptide scaffold
Binding mode analysis against cancer-related targets
Nucleic acid interaction probe studies
DNA binding and cleavage activity
CT-DNA intercalation and plasmid cleavage assays
Nanocarrier delivery research
Peptide encapsulation compatibility
Nanoparticle loading and formulation-dependent delivery context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-Tyr-lys-thr-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.